molecular formula C10H10Cl2N2Pt B102712 cis-Dichlorobis(pyridine)platinum(II) CAS No. 15227-42-6

cis-Dichlorobis(pyridine)platinum(II)

Cat. No. B102712
CAS RN: 15227-42-6
M. Wt: 426.2 g/mol
InChI Key: FCJXCLMZOWAKNQ-UHFFFAOYSA-L
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Description

cis-Dichlorobis(pyridine)platinum(II), often abbreviated as cis-Pt(py)2Cl2, is a platinum complex with a square-planar coordination geometry. This complex is structurally related to the well-known antitumor agent cisplatin, with pyridine ligands replacing the ammine ligands. The presence of pyridine allows for the exploration of different biological interactions due to the aromatic nitrogen donor atom, which can have implications in its antitumor properties .

Synthesis Analysis

The synthesis of cis-dichlorobis(pyridine)platinum(II) complexes typically involves the reaction of K2PtCl4 with the corresponding ligands in water or an interfacial layer between water and an organic solvent. The synthesis can be influenced by the substituents on the pyridine derivatives, with the position of the substituents affecting the reaction time and yield. For example, 3- or 4-substituted pyridines tend to react more smoothly and yield higher product amounts compared to 2-substituted pyridines .

Molecular Structure Analysis

The molecular structure of cis-dichlorobis(pyridine)platinum(II) is characterized by a square-planar coordination of the platinum(II) center. The platinum atom is coordinated by two chlorine atoms and two nitrogen atoms from the pyridine ligands in a cis configuration. This arrangement is similar to other cis-dichloroplatinum(II) complexes, which have been extensively studied using X-ray crystallography to determine bond lengths and angles, confirming the square-planar geometry .

Chemical Reactions Analysis

cis-Dichlorobis(pyridine)platinum(II) complexes can undergo various chemical reactions, particularly those involving the replacement of the chloride ligands. These reactions are central to the complex's mode of action as an antitumor agent, where it is proposed that the dissociation of one or both chloride ligands from the platinum center occurs. The resulting cationic species can then form bonds with nucleic acids, potentially with a higher affinity for certain nucleotide bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-dichlorobis(pyridine)platinum(II) are influenced by its square-planar structure and the nature of its ligands. The complex exhibits typical properties of Pt(II) species, such as resistance to dissociation by washing with saline or trichloroacetic acid and solubilization in alkali followed by reprecipitation. The complex's interaction with biological molecules like DNA and RNA has been studied, showing a strong association, which is crucial for its antitumor and antimitotic properties . The complex's reactivity with various ligands and its antiproliferative activity against different cell lines have also been explored, indicating its potential as a chemotherapeutic drug .

Scientific Research Applications

Radiation Chemistry

cis-Dichlorobis(pyridine)platinum(II), along with other platinum compounds, has been studied in the context of radiation chemistry. Butler, Hoey, and Swallow (1985) investigated the oxidation and reduction of various platinum compounds, including cis-dichlorobis(pyridine)platinum(II), using pulse radiolysis. They observed spectra corresponding to platinum in various oxidation states and obtained several rate constants. This study contributes to understanding the chemical behavior of platinum compounds under radiation exposure (Butler, Hoey, & Swallow, 1985).

Interaction with Nucleic Acids

cis-Dichlorobis(pyridine)platinum(II) has been evaluated for its interactions with living and non-living systems, specifically its association with nucleic acids. Howle, Gale, and Smith (1972) synthesized a structurally similar compound, cis-dichloro(dipyridine)platinum (II), and demonstrated its strong association with various nucleic acids, including DNA and RNA. This study helps in understanding the potential binding mechanisms of platinum compounds with genetic material (Howle, Gale, & Smith, 1972).

Electroanalytical Investigation

Mazzocchin, Bontempelli, Nicolini, and Crociani (1976) conducted an electroanalytical investigation of cis-dichlorobis(pyridine)platinum(II) and its trans-analogue. Their study using cyclic voltammetry and controlled potential electrolysis in acetonitrile solution provided insights into the oxidation and reduction potentials of these compounds, contributing to a deeper understanding of their electrochemical properties (Mazzocchin, Bontempelli, Nicolini, & Crociani, 1976).

Interaction with Hypoxic Mammalian Cells

cis-Dichlorobis(pyridine)platinum(II) was also explored in the context of radiosensitizing hypoxic mammalian cells. Laverick and Nias (1981) studied the potentiation of the radiation response in hypoxic cells by various platinum complexes, including cis-dichlorobis(pyridine)platinum(II). This research adds to the understanding of how platinum compounds can enhance the effects of radiation therapy (Laverick & Nias, 1981).

Crystal and Molecular Structure

The crystal and molecular structure of cis-dichlorobis(pyridine)platinum(II) has been a subject of investigation to understand its geometric properties. Sabounchei and Naghipour (2001) determined the single crystal structure of this complex, providing valuable data on bond distances and angles, which are essential for understanding its chemical behavior and potential applications in various fields (Sabounchei & Naghipour, 2001).

Safety And Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound .

Future Directions

While specific future directions for cis-Dichlorobis(pyridine)platinum(II) were not found in the search results, it’s known that platinum complexes are being explored for various applications, including as catalysts in chemical reactions .

properties

IUPAC Name

dichloroplatinum;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJXCLMZOWAKNQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Dichlorobis(pyridine)platinum(II)

CAS RN

15227-42-6, 14024-97-6
Record name cis-Dichlorobis(pyridine)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15227-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Dichlorobis(pyridine)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14024-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorobis(pyridine)platinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
LK Webster, GB Deacon, DP Buxton… - Journal of medicinal …, 1992 - ACS Publications
Method B. Saponification of Peptide Esters in Aqueous Dioxane. To a solution of peptide esters (10 mmol) in a mixture of dioxane (90 mL) and water (10 mL) was added 1 M NaOH (13 …
Number of citations: 56 pubs.acs.org
BEG Lucier, AR Reidel… - Canadian Journal of …, 2011 - cdnsciencepub.com
Multinuclear solid-state nuclear magnetic resonance (SSNMR) experiments have been performed on cisplatin and four related square-planar compounds. The wideband uniform rate …
Number of citations: 75 cdnsciencepub.com
CR Kistner, JR Doyle, NC Baenziger… - Inorganic …, 1964 - ACS Publications
The reaction of cycloheptatriene withplatinum (IV) bromide, hexabromoplatinic acid, or hexachloroplatinic acid yields a mixture of compounds. The mixture consists of the …
Number of citations: 13 pubs.acs.org
KR Seddon, JE Turp, EC Constable… - Journal of the Chemical …, 1987 - pubs.rsc.org
Claims that trans-dichlorotetrakis(pyridine)platinum(IV) nitrate forms a covalent hydrate when dissolved in water are shown to be in error; the observed acidity of the aqueous solution is …
Number of citations: 6 pubs.rsc.org
PC Ford - Inorganic Reactions and Methods: Electron‐Transfer …, 1986 - Wiley Online Library
The relative concentrations of cis and trans isomers at the PSS are a function of solvent, but for a particular solvent, the PSS cis/trans ratio is the same whether approached from a pure …
Number of citations: 0 onlinelibrary.wiley.com
AM Assaka, B Hu, J Mays, ET Iamazaki… - Journal of …, 2011 - Elsevier
The synthesis and characterization of a polymeric structure containing fluorene units statistically linked to 3-cyclohexyl-thiophene and bipyridine PFOTBipy-poly[(4-hexylthiophene-2,5-…
Number of citations: 8 www.sciencedirect.com
IV Tetko, I Jaroszewicz, JA Platts… - Journal of Inorganic …, 2008 - Elsevier
Platinum containing compounds are promising antitumor agents, but must enter cells before reaching their main biological target, namely DNA. Their distribution within the body, and …
Number of citations: 82 www.sciencedirect.com
EB Douple - Antitumor drug-radiation interactions, 1990 - books.google.com
1. Historical Background The antitumor activity of the neutral platinum coordination complex cis-diamminedichloroplatinum (II), or cisplatin (CDDP), was first reported in 1969 by …
Number of citations: 44 books.google.com
P Guhathakurta, AL Carter, AR Thompson… - Journal of Biological …, 2022 - ASBMB
Duchenne muscular dystrophy is a lethal muscle disease, caused by mutations in the gene encoding dystrophin, an actin-binding cytoskeletal protein. Absence of functional dystrophin …
Number of citations: 6 www.jbc.org
AK Nath, X Shi, DL Harrison, JE Morningstar… - Cell chemical …, 2017 - cell.com
Cisplatin holds an illustrious position in the history of chemistry most notably for its role in the virtual cure of testicular cancer. Here we describe a role for this small molecule in cyanide …
Number of citations: 21 www.cell.com

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